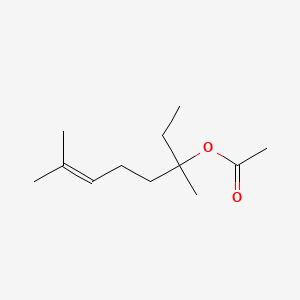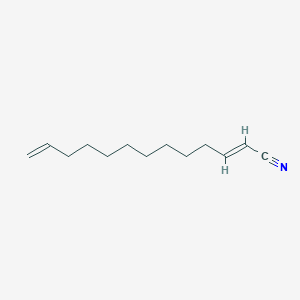
2,12-Tridecadienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,12-Tridecadienenitrile is an organic compound with the molecular formula C13H21N It is a nitrile derivative characterized by the presence of a tridecadiene chain with a nitrile group at the terminal position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,12-Tridecadienenitrile typically involves the reaction of a suitable diene with a nitrile precursor under specific conditions. One common method is the hydrocyanation of a tridecadiene compound, where the diene undergoes a reaction with hydrogen cyanide in the presence of a catalyst to form the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrocyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of the starting materials to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,12-Tridecadienenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,12-Tridecadienenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving nitrile metabolism and enzymatic reactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,12-Tridecadienenitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tridecanenitrile: Similar structure but lacks the diene functionality.
Tridecene-2-Nitrile: Contains a nitrile group but differs in the position of the double bonds.
Eigenschaften
CAS-Nummer |
134849-13-1 |
|---|---|
Molekularformel |
C13H21N |
Molekulargewicht |
191.31 g/mol |
IUPAC-Name |
(2E)-trideca-2,12-dienenitrile |
InChI |
InChI=1S/C13H21N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,11-12H,1,3-10H2/b12-11+ |
InChI-Schlüssel |
HATXGQLRJIOVRF-VAWYXSNFSA-N |
Isomerische SMILES |
C=CCCCCCCCC/C=C/C#N |
Kanonische SMILES |
C=CCCCCCCCCC=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


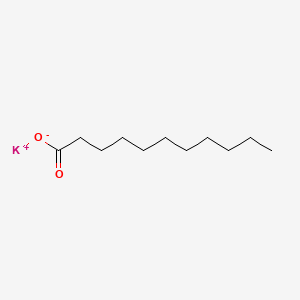
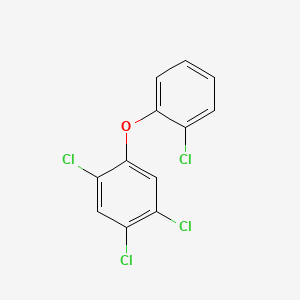
![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12657875.png)

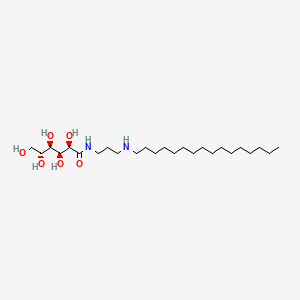

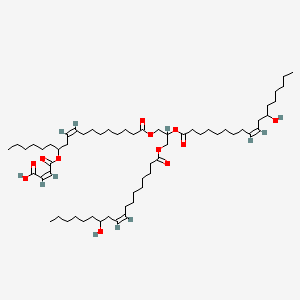
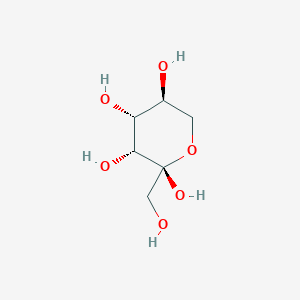
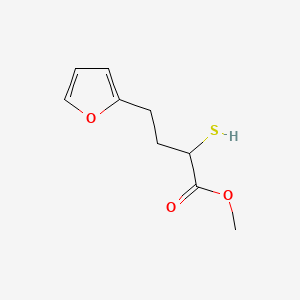
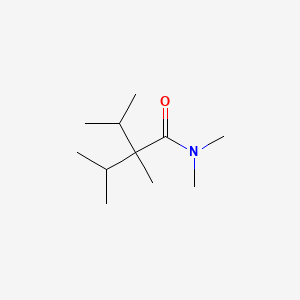
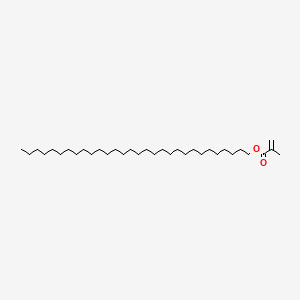
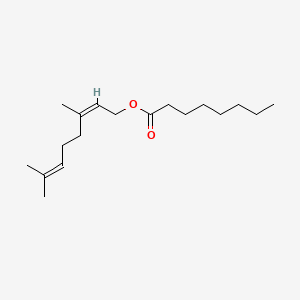
![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)
